Lipophilicity Advantage: XLogP3 Increase of ~0.5 Units Over the Non-Fluorinated Ring Analog Enhances Predicted Membrane Permeability
The target compound incorporates two aromatic fluorine atoms at positions 3 and 5 of the aniline ring, which are absent in the commercially prevalent analog 4-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]aniline (CAS 223786-29-6). The non-fluorinated-ring comparator has a PubChem-computed XLogP3 of 2.3 [1]. Based on the established additive contribution of aromatic fluorine to logP (approximately +0.12 to +0.38 per fluorine atom in substituted benzenes) [2], the target compound is predicted to exhibit an XLogP3 of approximately 2.6–3.0 (~2.8 midpoint). This represents a ~0.5 log unit increase in lipophilicity, which in drug discovery programs translates to a theoretical ~3-fold increase in membrane partition coefficient and potentially enhanced passive permeability across biological membranes.
| Evidence Dimension | Predicted lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | ~2.8 (predicted, based on additive F-contribution model) |
| Comparator Or Baseline | 4-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]aniline (CAS 223786-29-6): XLogP3 = 2.3 (PubChem computed) |
| Quantified Difference | ΔXLogP3 ≈ +0.5 (estimated ~3× theoretical membrane partition enhancement) |
| Conditions | PubChem XLogP3 algorithm v3.0; additive aromatic fluorine contribution model from literature |
Why This Matters
For procurement decisions in lead optimization programs, the target compound's elevated lipophilicity offers a measurable differentiation in predicted ADME profile that cannot be achieved by the non-fluorinated analog without additional synthetic modification.
- [1] PubChem. 4-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]aniline. CID 18521968. XLogP3: 2.3. Computed by XLogP3 3.0. View Source
- [2] Böhm HJ, Banner D, Bendels S, et al. Fluorine in medicinal chemistry. ChemBioChem. 2004;5(5):637-643. Review of fluorine substituent effects on lipophilicity: aromatic fluorination increases logP by ~0.12-0.38 per F. View Source
